(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(11-16-5-3-2-4-6-16)12-17(14-22)21(24)23-18-7-8-19-20(13-18)26-10-9-25-19/h2-8,11-13H,9-10H2,1H3,(H,23,24)/b15-11-,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUZLKNSCCTLR-OZFCMSLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on available research.
Chemical Structure and Properties
The compound's molecular formula is C22H19N3O6S, with a molecular weight of 453.5 g/mol. The structural features include a benzodioxin moiety and a penta-dienamide backbone, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O6S |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzodioxin Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Penta-Dienamide Formation : The penta-dienoic acid derivative is synthesized by condensation reactions with amines and cyanides under controlled conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression : It interferes with the cell cycle phases, particularly G1 and G2/M phases.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It shows promise as an inhibitor of key enzymes involved in cancer metabolism and progression:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12 |
| Protein Kinase B (AKT) | Non-competitive | 8 |
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate efficacy:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various disease models:
-
Cancer Model : A study conducted on human breast cancer cells demonstrated a dose-dependent decrease in cell viability when treated with the compound.
"Treatment with this compound led to a significant reduction in tumor size in xenograft models" .
- Inflammation Model : In an animal model of inflammation, the compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokines.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic: What spectroscopic methods are recommended to confirm the structure of (2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide?
Answer:
The compound’s structure is validated using infrared (IR) spectroscopy to identify functional groups (e.g., cyano, amide) and proton nuclear magnetic resonance (¹H NMR) to confirm stereochemistry and substituent positions. For example:
- IR Spectroscopy : Detects characteristic peaks for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- ¹H NMR : Assigns protons on the dienamide backbone (Z,Z-configuration) and aromatic benzodioxin ring. Coupling constants and integration ratios resolve stereochemical ambiguities .
Advanced Tip : Use heteronuclear NMR (e.g., ¹³C, 2D-COSY) to resolve overlapping signals in complex regions .
Basic: What are the critical steps in synthesizing this compound?
Answer:
Key steps include:
Coupling Reactions : Amide bond formation between the cyano-dienamide intermediate and the benzodioxin-6-amine moiety under DMF or dichloromethane .
Stereochemical Control : Maintain Z,Z-configuration via low-temperature reactions or catalysts.
Purification : Crystallization from ethanol or acetone to isolate the pure product .
Table 1 : Representative Synthesis Conditions from Analogous Compounds
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Amide Coupling | DMF, 0–5°C, 12h | 65–75 | |
| Cyclization | THF, reflux, 6h | 70 | |
| Purification | Ethanol recrystallization | >95% purity |
Advanced: How can solvent choice and reaction temperature be optimized to improve synthetic yield?
Answer:
Optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates during amide coupling, reducing undesired isomerization .
Methodology :
Use a Design of Experiments (DoE) approach to test solvent/temperature combinations.
Monitor reaction progress via thin-layer chromatography (TLC) every 2 hours .
Validate optimal conditions with HPLC to quantify yield and purity .
Advanced: How can conflicting spectroscopic data (e.g., NMR peak overlaps) be resolved?
Answer:
Contradictions arise from:
- Stereochemical Isomerism : Z vs. E configurations in the dienamide backbone.
- Aromatic Proton Overlaps : Benzodioxin and phenyl substituents.
Resolution Strategies :
2D-NMR (HSQC, NOESY) : Correlate ¹H-¹³C couplings and spatial proximities to assign stereochemistry .
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify spectra .
Advanced: What computational methods predict the compound’s reactivity and stability under physiological conditions?
Answer:
Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attack .
Molecular Dynamics (MD) Simulations : Assess stability in aqueous or lipid environments (e.g., membrane permeability) .
pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation at pH 2–9, simulating gastrointestinal conditions .
Basic: Which structural features contribute to the compound’s potential biological activity?
Answer:
- Extended Conjugation : The (2Z,4Z)-dienamide system enables π-π stacking with biological targets.
- Benzodioxin Moiety : Enhances lipophilicity and membrane penetration .
- Cyanogroup : Acts as a hydrogen-bond acceptor, critical for target binding .
Advanced: How to design experiments linking the compound’s activity to a pharmacological theory?
Answer:
Theoretical Framework : Align with receptor-ligand interaction models (e.g., lock-and-key theory) .
Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases).
- Docking Studies : Use AutoDock Vina to predict binding affinities .
- Mutagenesis : Validate critical binding residues via site-directed mutagenesis .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
Answer:
Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks .
Analytical Tools :
- HPLC-MS : Quantify degradation products.
- X-ray Diffraction : Monitor crystallinity changes .
Kinetic Modeling : Calculate shelf-life using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
